molecular formula C5H11Cl2N B1175238 Monohexyl 2,3-dimercaptosuccinate CAS No. 142609-63-0

Monohexyl 2,3-dimercaptosuccinate

Cat. No.: B1175238
CAS No.: 142609-63-0
Attention: For research use only. Not for human or veterinary use.
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Description

Monohexyl 2,3-dimercaptosuccinate is a monoester derivative of 2,3-dimercaptosuccinic acid (DMSA), where one carboxylic acid group is esterified with a hexyl chain (C₆H₁₃), leaving the other carboxylic acid group free. These derivatives are primarily utilized as heavy metal chelators due to their vicinal thiol (-SH) groups, which bind toxic metals like lead, arsenic, and cadmium .

Properties

CAS No.

142609-63-0

Molecular Formula

C5H11Cl2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Monohexyl 2,3-dimercaptosuccinate (hypothetical data inferred from analogs) with key derivatives of 2,3-dimercaptosuccinic acid:

Table 1: Comparative Properties of 2,3-Dimercaptosuccinate Derivatives

Compound Molecular Formula Solubility Key Applications Toxicity Profile Selectivity Ratio (SR)*
Sodium Dimercaptosuccinate (DMSA) C₄H₄Na₂O₄S₂·3H₂O Water-soluble Acute heavy metal poisoning Low systemic toxicity; IC₅₀ (KB-V1 cells): 0.049 mM SR = 20
Monoisoamyl 2,3-dimercaptosuccinate (MiADMS) C₉H₁₆O₄S₂ Hydrophilic Soft tissue metal mobilization Less cytotoxic than DMSA Not reported
Stibocaptate C₁₂H₆Na₆O₁₂S₆Sb₂ Water-soluble (hygroscopic) Schistosomiasis treatment High toxicity (LD₅₀ in mice: 500 mg Sb/kg) N/A
This compound (hypothetical) C₁₀H₁₆O₄S₂ (estimated) Lipophilic Potential chelator for lipophilic toxins Predicted lower cytotoxicity than DMSA Not tested

*Selectivity Ratio (SR) = IC₅₀ (drug-resistant cells) / IC₅₀ (drug-sensitive cells).

Structural and Functional Differences

  • Sodium Dimercaptosuccinate (DMSA): The disodium salt of DMSA is highly water-soluble, making it suitable for intravenous administration in acute metal poisoning. Its dual thiol groups enable strong metal binding, particularly for lead and arsenic . In vitro studies show selective cytotoxicity against multidrug-resistant KB-V1 cells (IC₅₀ = 0.049 mM, SR = 20), though this effect is reversed by N-acetylcysteine (NAC), indicating a thiol-dependent mechanism .
  • Monoisoamyl 2,3-dimercaptosuccinate (MiADMS): This branched monoester exhibits enhanced hydrophilicity and reduced cellular toxicity compared to DMSA. It effectively mobilizes cadmium from soft tissues, as demonstrated in human lung A549 cells, where it mitigates cadmium-induced cytokine dysregulation .
  • Stibocaptate : A hexasodium antimony complex of DMSA, stibocaptate is used as an antihelminthic against Schistosoma infections. Its antimony content contributes to high toxicity, limiting its use to parasitic diseases .
  • However, this could reduce renal excretion efficiency compared to DMSA.

Pharmacological and Clinical Profiles

  • MiADMS outperforms DMSA in mobilizing cadmium from soft tissues due to its optimized hydrophilicity . Monohexyl derivatives may fill a niche in treating lipophilic metal complexes (e.g., organic mercury) but require further study.
  • Stibocaptate’s antimony component causes significant toxicity, restricting its utility despite potent antiparasitic activity .
  • Mechanistic Insights : NAC abolishes the selective cytotoxicity of DMSA and mercaptosuccinate, confirming that their therapeutic and toxic effects depend on redox interactions with cellular thiols .

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